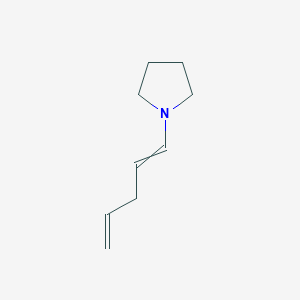
1-(Penta-1,4-dien-1-YL)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Penta-1,4-dien-1-YL)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a penta-1,4-dienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Penta-1,4-dien-1-YL)pyrrolidine typically involves the reaction of pyrrolidine with penta-1,4-dienyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to deprotonate the pyrrolidine, facilitating nucleophilic substitution .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Penta-1,4-dien-1-YL)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: Alkyl halides, acyl chlorides, bases like NaH or KOtBu
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: N-alkyl or N-acyl pyrrolidines
Applications De Recherche Scientifique
1-(Penta-1,4-dien-1-YL)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(Penta-1,4-dien-1-YL)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Piperidine: Another nitrogen-containing heterocycle with a six-membered ring, widely used in medicinal chemistry.
Uniqueness: 1-(Penta-1,4-dien-1-YL)pyrrolidine is unique due to its combination of a pyrrolidine ring and a penta-1,4-dienyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature allows for diverse functionalization and the exploration of new chemical space in drug discovery and other applications .
Propriétés
Numéro CAS |
58576-15-1 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
1-penta-1,4-dienylpyrrolidine |
InChI |
InChI=1S/C9H15N/c1-2-3-4-7-10-8-5-6-9-10/h2,4,7H,1,3,5-6,8-9H2 |
Clé InChI |
YABDMMHJCZJPMJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC=CN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)

![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
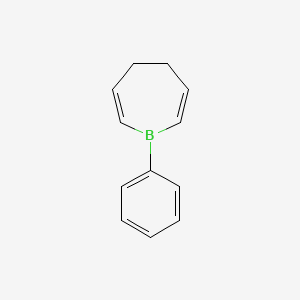

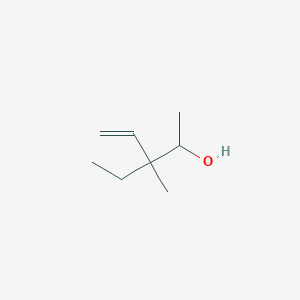

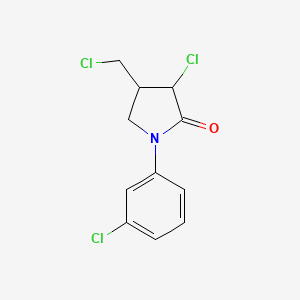
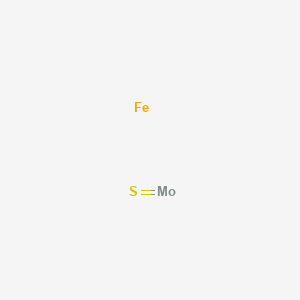
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)
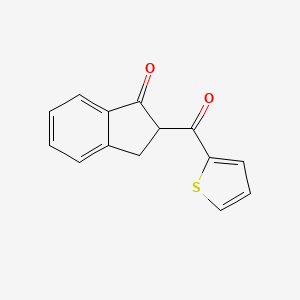
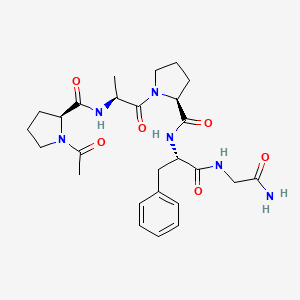
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)
